tert-Butyl (2-(3-cyano-4-fluorophenoxy)ethyl)carbamate
Description
tert-Butyl (2-(3-cyano-4-fluorophenoxy)ethyl)carbamate is a carbamate-protected amine derivative featuring a phenoxyethyl backbone substituted with a cyano (-CN) group at the 3-position and a fluorine atom at the 4-position of the aromatic ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors or enzymes where electronic and steric properties are critical.
Properties
IUPAC Name |
tert-butyl N-[2-(3-cyano-4-fluorophenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-14(2,3)20-13(18)17-6-7-19-11-4-5-12(15)10(8-11)9-16/h4-5,8H,6-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSFMSDRCLTLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(3-cyano-4-fluorophenoxy)ethyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-cyano-4-fluorophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(3-cyano-4-fluorophenoxy)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of amines or other reduced compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H17FN2O3
- Molecular Weight : Approximately 280.3 g/mol
- CAS Number : 2814655-77-9
The compound features a tert-butyl group, a carbamate functional group, and a phenoxy moiety with a cyano and fluorine substituent, contributing to its unique reactivity and biological properties.
Pharmaceutical Applications
tert-Butyl (2-(3-cyano-4-fluorophenoxy)ethyl)carbamate serves as an intermediate in the synthesis of various biologically active compounds. Its derivatives are explored for their potential use in drug development, particularly for diseases requiring targeted therapies.
Case Study: Antidepressants Synthesis
This compound plays a role in synthesizing antidepressants such as Citalopram and Escitalopram. These drugs function by inhibiting serotonin (5-HT) uptake, which is crucial for treating depression.
Experimental Procedures
The synthesis often involves chiral selective reduction processes using specific enzymes, yielding high conversion rates and product recovery. For instance, the enzyme-assisted synthesis of related carbamates has shown promising results in achieving desired stereochemistry with high yields.
Agricultural Chemistry
The compound's derivatives may also find applications in agricultural chemicals. They can be used to develop pesticides or herbicides that target specific pathways in pests while minimizing environmental impact.
Organic Chemistry Applications
In organic chemistry, this compound is utilized in various synthetic routes:
- Palladium-Catalyzed Reactions : It is involved in the synthesis of N-Boc-protected anilines through palladium-catalyzed coupling reactions, enhancing the efficiency of organic transformations.
- Carbamate Synthesis : The compound can be synthesized through amination or rearrangement processes, contributing to the development of new carbamate derivatives with diverse functionalities.
Analytical Chemistry
The compound is also relevant in analytical chemistry, particularly in mass spectrometry. It can be used to prepare isobaric mix solutions for post-column infusion experiments during mass spectrometric analysis, facilitating the study of complex biological samples.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(3-cyano-4-fluorophenoxy)ethyl)carbamate involves its interaction with molecular targets within cells. The compound may bind to specific proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural Features and Electronic Effects
The target compound’s unique substituents distinguish it from related tert-butyl carbamates. Below is a comparative analysis:
Table 1: Structural and Electronic Comparison
Key Observations :
- Electron-withdrawing groups (e.g., -CN, -F, -NO₂) increase carbamate stability and aromatic ring electrophilicity, favoring reactions like nucleophilic substitution .
- Hydrophilic substituents (e.g., PEG chains) enhance aqueous solubility, critical for drug delivery applications .
Key Observations :
- Suzuki coupling achieves high yields for biphenyl derivatives but requires precise catalyst control .
- Alkylation efficiency depends on bromide reactivity; bulky substituents (e.g., PEG) may reduce yields .
Table 3: Property Comparison
Key Observations :
- The target compound’s moderate hydrophobicity balances membrane permeability and solubility, ideal for CNS-targeting drugs.
- PEG-containing analogs prioritize solubility over permeability, making them suited for intravenous formulations .
Key Observations :
- Amino-substituted carbamates may pose higher irritation risks due to reactive NH groups .
Biological Activity
tert-Butyl (2-(3-cyano-4-fluorophenoxy)ethyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyano group, a fluorinated aromatic ring, and a carbamate moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, highlighting key findings from various studies, including its mechanism of action, efficacy against specific targets, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H17FN2O3
- Molecular Weight : 280.3 g/mol
- CAS Number : 2814655-77-9
The structure includes:
- A tert-butyl group that enhances lipophilicity.
- A phenoxy group substituted with a cyano and fluorine atom that may contribute to its biological activity.
The presence of the cyano and fluorine substituents on the phenoxy ring is believed to enhance the compound's interaction with biological targets. The cyano group can act as an electron-withdrawing group, potentially increasing the electrophilicity of nearby functional groups, which may facilitate interactions with nucleophilic sites in proteins or enzymes.
Efficacy Studies
Recent studies have demonstrated the biological activity of this compound in various assays:
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Anticancer Activity :
- In vitro studies showed that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
- Enzyme Inhibition :
-
Neuroprotective Effects :
- Preliminary research suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cells.
Data Summary
Case Studies
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Case Study on Anticancer Activity :
- A study published in a peer-reviewed journal investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated significant cell death at concentrations above 10 µM after 48 hours of exposure, suggesting a dose-dependent response.
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In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth compared to controls when administered at therapeutic doses. These findings support further exploration into its use as a potential anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
